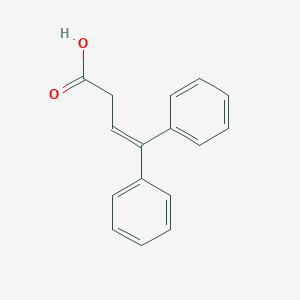

4,4-Diphenyl-3-butenoic acid

Overview

Description

4,4-Diphenyl-3-butenoic acid is a chemical compound that has been studied for its potential biological activities and its role in organic synthesis. The compound is characterized by the presence of a phenyl group and an unsaturated carboxylic acid moiety, which makes it a versatile intermediate in the synthesis of various heterocyclic compounds with expected biological activity .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, 4-phenyl-3-butenoic acid has been used as an inhibitor of peptidylglycine hydroxylase, an enzyme involved in peptide amidation . Another study focused on the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin to yield new heterocyclic compounds with antimicrobial and antifungal activities . Additionally, the asymmetric hydrogenation of 3-phenyl-3-butenoic acid has been optimized using a rhodium(I) catalyst system, which is closely related to the structure of 4,4-diphenyl-3-butenoic acid .

Molecular Structure Analysis

Although the molecular structure of 4,4-diphenyl-3-butenoic acid itself is not directly discussed in the provided papers, related compounds have been structurally characterized. For example, the crystal structure of 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone, a product of a coupling reaction involving phenolic compounds, has been determined, which may provide insights into the planarity and electronic distribution of similar diphenyl compounds .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 4,4-diphenyl-3-butenoic acid has been investigated. The polarographic behavior of 4-aryl-2-(1,2-diphenyl-2-oxoethylidenehydrazino)-4-oxo-2-butenoic acids has been studied, revealing a reduction process that leads to hydrolysis and the formation of dihydroxybutanoic acids . Moreover, the behavior of 4-(5,5-dioxodibenzothiophen-2-yl)-4-oxo-2-butenoic acid under Michael reaction conditions has been examined, resulting in the formation of Michael adducts with active methylene compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4-diphenyl-3-butenoic acid can be inferred from studies on similar compounds. The electrochemical properties of 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone have been explored, which may relate to the redox behavior of diphenyl-substituted carboxylic acids . The optimization of the asymmetric hydrogenation of 3-phenyl-3-butenoic acid also provides information on the influence of solvent polarity and the presence of tertiary amines on the reaction outcome, which could be relevant for the hydrogenation of 4,4-diphenyl-3-butenoic acid .

Scientific Research Applications

Catalytic Reactions

A key application of 4,4-diphenyl-3-butenoic acid is in catalytic reactions. For instance, it has been used in the catalytic addition-elimination reactions involving selenium electrophiles. This process converts a range of (E)-3-butenoic acids into butenolides, a crucial reaction in organic synthesis (Browne, Niyomura, & Wirth, 2007).

Antimicrobial Activity

Some derivatives of 4,4-diphenyl-3-butenoic acid have demonstrated antimicrobial properties. For example, the reaction of 4-biphenyl-4-oxo-2-butenoic acid with certain compounds led to the creation of substances with significant activity against various bacteria and fungi (Kassab, Sayed, Radwan, & El-Azzez, 2002).

Chemical Synthesis

In chemical synthesis, 4,4-diphenyl-3-butenoic acid is involved in the formation of new compounds through reactions like the hydrogenation process. For example, the asymmetric hydrogenation of 3-phenyl-3-butenoic acid, which is closely related to 4,4-diphenyl-3-butenoic acid, has been studied for optimizing reaction conditions and achieving high enantioselectivity (Yamamoto, Ikeda, & Yin, 1989).

Antioxidant Research

The compound is also studied in the context of antioxidant research. The antioxidant capacity of various compounds, including those related to 4,4-diphenyl-3-butenoic acid, has been measured using different methodologies, contributing significantly to our understanding of antioxidant activities in biological systems (Sánchez-Moreno, Larrauri, & Saura-calixto, 1998).

Herbicidal Applications

Some derivatives of 4,4-diphenyl-3-butenoic acid have been synthesized and evaluated for their herbicidal activities. Compounds containing unsaturated carboxylates, such as butenoate, have shown potential as effective herbicides against certain broadleaf weeds (Yu, Yang, Cui, Lv, & Li, 2011).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4,4-Diphenyl-3-butenoic acid are currently unknown. This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

As a unique chemical, its effects on various biochemical pathways and their downstream effects are still under investigation .

Pharmacokinetics

Its impact on bioavailability is unknown . Further pharmacokinetic studies are required to understand how this compound is absorbed, distributed, metabolized, and excreted in the body.

properties

IUPAC Name |

4,4-diphenylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c17-16(18)12-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPHWSQUSKFMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30324721 | |

| Record name | 4,4-Diphenyl-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Diphenyl-3-butenoic acid | |

CAS RN |

7498-88-6 | |

| Record name | 4,4-Diphenyl-3-butenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-Diphenyl-3-butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30324721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-Diphenyl-but-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is a significant chemical transformation involving 4,4-diphenyl-3-butenoic acid derivatives?

A1: 4,4-Diphenyl-3-butenoic acid derivatives, specifically 3-carboxy-4,4-diphenyl-3-butenoic acid, can be utilized to synthesize 1,1-diphenylallene. This transformation is achieved through a decarboxylation reaction using lead tetraacetate as the oxidizing agent. []

Q2: Can you elaborate on the reaction conditions and yield for the synthesis of 1,1-diphenylallene from the corresponding 4,4-diphenyl-3-butenoic acid derivative?

A2: Treating 3-carboxy-4,4-diphenyl-3-butenoic acid with 1.1 equivalents of lead tetraacetate in a benzene-pyridine solvent system (10:1 ratio) at 50°C for 2 hours, under a nitrogen atmosphere, yields 1,1-diphenylallene. [] The reported yield for this reaction is modest, approximately 20%. [] The reaction progress can be monitored by the evolution of carbon dioxide, although the total CO2 release might not reach the theoretical maximum. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)